molecular formula C13H9F3S B181787 2-(Trifluoromethylthio)biphenyl CAS No. 129922-51-6

2-(Trifluoromethylthio)biphenyl

Cat. No.: B181787
CAS No.: 129922-51-6
M. Wt: 254.27 g/mol
InChI Key: GUDCYYVXWFVCRV-UHFFFAOYSA-N
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Description

2-(Trifluoromethylthio)biphenyl is an organic compound that features a biphenyl structure with a trifluoromethylthio group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethylthio)biphenyl can be achieved through several methods. One common approach involves the reaction of 2-(trichloromethylthio)biphenyl with a fluorinating agent such as triethylamine-trihydrogen fluoride salt . This reaction typically occurs under controlled conditions to ensure the selective introduction of the trifluoromethylthio group.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient fluorinating agents and optimized reaction conditions is crucial to achieve high yields and purity. The process may involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethylthio)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic trifluoromethylthiolation typically yields para-substituted SCF3 products when phenols are used as substrates .

Mechanism of Action

The mechanism by which 2-(Trifluoromethylthio)biphenyl exerts its effects involves the interaction of the trifluoromethylthio group with molecular targets. This group can enhance the compound’s stability, binding affinity, and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

1-phenyl-2-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3S/c14-13(15,16)17-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDCYYVXWFVCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448497
Record name 2-(trifluoromethylthio)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129922-51-6
Record name 2-(trifluoromethylthio)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A reaction tube in a photoreaction apparatus was charged with 50 ml of dimethylformamide (DMF) and 5.59 g (30 mmol) of 2-mercaptobiphenyl, and with ice cooling and stirring, 1.2 g (30 mmol) of sodium hydride (60% in oil) was added. When foaming ceased, trifluoromethyl bromide was introduced into the reaction solution. The atmosphere within the reaction system was replaced by gaseous trifluoromethyl bromide, and while irradiating light from a high-pressure mercury lamp, about 2 equivalents of trifluoromethyl bromide was passed into the reaction system over about 2 hours. Ice water (150 ml) was added to the resulting brown reaction solution, and it was extracted with pentane. The organic layer was washed with water and then with saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate. The anhydrous magnesium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure to give 6.71 g (87.9%) of 2-(trifluoromethylthio)biphenyl as an oil. It was purified by silica gel column chromatography. The properties of the product were as shown below.
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1.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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